LY2812223

mGlu2 selectivity functional assay GTPγS

Researchers using generic dual mGlu2/3 agonists face mGlu3-mediated confounding effects that compromise experimental specificity. LY2812223 solves this as a functionally selective mGlu2 orthosteric agonist (Ki=144 nM mGlu2 vs. 156 nM mGlu3) with full agonist activity at mGlu2 across recombinant assays and minimal mGlu3 activation. Its partial agonist profile in native brain tissue provides unique translational relevance. • Complete mGlu2 target specificity validated in mGlu2 knockout models • Co-crystal structure (PDB 5CNJ) enables structure-based drug design • Consistent full agonist response across cAMP, GTPγS, and calcium assays • ≥98% purity; stocked in 1-100 mg sizes for flexible research needs

Molecular Formula C10H12N4O4S
Molecular Weight 284.29 g/mol
CAS No. 1311385-20-2
Cat. No. B608721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY2812223
CAS1311385-20-2
SynonymsLY-2812223;  LY 2812223;  LY2812223
Molecular FormulaC10H12N4O4S
Molecular Weight284.29 g/mol
Structural Identifiers
SMILESC1C(C2C(C2C1(C(=O)O)N)C(=O)O)SC3=NC=NN3
InChIInChI=1S/C10H12N4O4S/c11-10(8(17)18)1-3(19-9-12-2-13-14-9)4-5(6(4)10)7(15)16/h2-6H,1,11H2,(H,15,16)(H,17,18)(H,12,13,14)/t3-,4+,5+,6+,10+/m1/s1
InChIKeyYSOWRGMLMZQSBX-AVUIYAGVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY2812223 CAS 1311385-20-2: Key Chemical and Target Profile for mGlu2 Agonist Procurement


LY2812223 is a highly potent, functionally selective orthosteric agonist of the metabotropic glutamate receptor 2 (mGlu2) with preferential binding over mGlu3 [1]. It exhibits a Ki of 144 nM for mGlu2 and 156 nM for mGlu3 [2] and acts as a full agonist at mGlu2 across multiple functional assays while showing minimal or no functional activity at mGlu3 except in cAMP assays [3]. Structurally, LY2812223 is an amino acid derivative featuring a bicyclo[3.1.0]hexane core with a C4-thiotriazole substituent, which confers its unique pharmacological fingerprint [4].

Why LY2812223 CAS 1311385-20-2 Cannot Be Replaced by General mGlu2/3 Agonists


General mGlu2/3 agonists such as LY354740 (eglumegad) and MGS0008 activate both mGlu2 and mGlu3 receptors equipotently [1]. LY2812223, however, exhibits functional selectivity at the mGlu2 receptor while showing little to no functional activity at mGlu3 in most assay formats [2]. This functional selectivity is critical for research applications requiring precise delineation of mGlu2-specific signaling pathways [3]. Furthermore, in native brain tissues LY2812223 acts as a partial agonist, a characteristic not observed with earlier dual agonists [4]. Substituting LY2812223 with a generic dual mGlu2/3 agonist introduces mGlu3-mediated confounding effects, thereby compromising experimental specificity and translational relevance [5].

Quantitative Differentiation of LY2812223 CAS 1311385-20-2: Evidence-Based Comparator Analysis


Functional Selectivity: LY2812223 vs. Dual mGlu2/3 Agonist LY354740 in GTPγS and cAMP Assays

LY2812223 demonstrates functional selectivity at mGlu2 over mGlu3, in contrast to the dual agonist LY354740. In GTPγS functional binding assays, LY2812223 acts as a full agonist at mGlu2 with an EC50 of 13.6 nM but shows no functional agonist activity at mGlu3 [1]. In cAMP inhibition assays, LY2812223 exhibits an EC50 of 16.1 nM at mGlu2, whereas LY354740 shows comparable potency at both mGlu2 and mGlu3 .

mGlu2 selectivity functional assay GTPγS cAMP

Native Tissue Partial Agonism: LY2812223 vs. Recombinant System Full Agonism

In recombinant cell lines, LY2812223 behaves as a near-full agonist at mGlu2 (Emax >90%). However, in native brain tissue membranes from mouse, rat, nonhuman primate, and human cortex, LY2812223 unexpectedly acts as a partial agonist with reduced efficacy [1]. This translational pharmacology is distinct from many reference mGlu2 agonists that maintain full agonism in native tissues [2].

native tissue partial agonism translational pharmacology brain tissue

In Vivo Target Engagement: mGlu2 Knockout Validation

The mGlu2-preferring activity of LY2812223 was confirmed in vivo using knockout mouse models. GTPγS functional binding activity of LY2812223 was completely abolished in cortical membranes from mGlu2 knockout mice but was fully retained in membranes from mGlu3 knockout mice [1]. This genetic validation provides unequivocal evidence that the in vivo effects of LY2812223 are mediated exclusively through mGlu2 [2].

in vivo target engagement knockout mice mGlu2

Structural Basis of mGlu2 Selectivity: Co-crystal Structure Analysis

Co-crystallization of LY2812223 with the amino-terminal domains (ATDs) of human mGlu2 and mGlu3 revealed distinct binding interactions that underlie its functional selectivity [1]. The C4-thiotriazole substituent of LY2812223 forms unique hydrogen-bonding interactions with residues in the mGlu2 binding pocket that are absent in the mGlu3 complex [2]. The mGlu2-LY2812223 structure (PDB 5CNJ) and mGlu3-LY2812223 structure (PDB 5CNM) provide atomic-level resolution of these differentiating contacts [3].

X-ray crystallography binding mode mGlu2 mGlu3 PDB

Selectivity Across mGlu Receptor Family: LY2812223 vs. Pan-mGlu Agonists

LY2812223 displays little to no binding affinity or functional activity at mGlu1, mGlu4, mGlu5, or mGlu7 receptors . This contrasts with broader-spectrum mGlu agonists that may activate multiple group I, II, or III mGlu receptor subtypes [1]. The selectivity profile of LY2812223 is restricted to mGlu2 and mGlu3, with a clear functional preference for mGlu2 [2].

receptor selectivity mGlu1 mGlu4 mGlu5 mGlu7

Comparative Binding Affinity: LY2812223 vs. Endogenous Agonist Glutamate

In radioligand displacement assays using the mGlu2/3 agonist probe [³H]LY459477, LY2812223 fully displaces binding with a Ki of 118 nM . This affinity is approximately 10-fold higher than that of the endogenous agonist L-glutamate at mGlu2 (Ki ~1-3 µM) [1]. The enhanced potency of LY2812223 relative to glutamate enables robust receptor activation at lower concentrations, reducing potential non-specific effects [2].

binding affinity Ki orthosteric agonist glutamate

Recommended Research and Procurement Applications for LY2812223 CAS 1311385-20-2 Based on Quantitative Evidence


mGlu2-Specific Pathway Dissection in Native CNS Tissue

Employ LY2812223 in ex vivo brain slice electrophysiology or native membrane GTPγS assays to selectively activate mGlu2-mediated Gi/o signaling without confounding mGlu3 activation. The partial agonist profile in native tissue (Section 3, Evidence Item 2) provides translational relevance, while mGlu2 knockout validation (Section 3, Evidence Item 3) confirms target specificity [1].

Structure-Based Drug Discovery and Computational Chemistry

Utilize the high-resolution co-crystal structures of LY2812223 bound to mGlu2 ATD (PDB 5CNJ) as a validated template for virtual screening, molecular docking, and fragment-based lead optimization. The atomic-level binding mode (Section 3, Evidence Item 4) provides a structural rationale for mGlu2 selectivity that can guide rational design of next-generation mGlu2-selective compounds [2].

In Vivo Target Engagement Studies with Genetic Validation

Design preclinical efficacy studies using LY2812223 in wild-type versus mGlu2 knockout mice to establish pharmacodynamic target engagement and on-target mechanism of action. The complete loss of activity in mGlu2 KO animals (Section 3, Evidence Item 3) provides an unambiguous positive control for target validation [3].

High-Throughput Screening for mGlu2 Allosteric Modulators

Use LY2812223 as an orthosteric agonist reference standard in cell-based functional assays (cAMP, GTPγS, calcium mobilization) to calibrate assay windows and validate assay sensitivity for screening mGlu2 positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs). The consistent full agonist response at mGlu2 across all recombinant assay formats (Section 3, Evidence Item 1) ensures reliable assay performance [4].

Technical Documentation Hub

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